molecular formula C7H16N2 B3138167 N,N'-Bis(1-methylethyl)methanimidamide CAS No. 44843-38-1

N,N'-Bis(1-methylethyl)methanimidamide

Cat. No.: B3138167
CAS No.: 44843-38-1
M. Wt: 128.22 g/mol
InChI Key: UBLPVUXFDNIPIV-UHFFFAOYSA-N
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Description

N,N'-Bis(1-methylethyl)methanimidamide (CAS 44843-38-1) is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. It features two isopropyl groups attached to a methanimidamide backbone. Key characteristics include:

  • Appearance: White to light yellow crystalline powder .
  • Purity: ≥98.0% .
  • Application: Primarily used as an intermediate in organic syntheses, particularly in the preparation of ligands and coordination complexes .
  • Physical Properties: Limited experimental data on melting/boiling points, though its structural simplicity suggests moderate thermal stability .

Properties

IUPAC Name

N,N'-di(propan-2-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)8-5-9-7(3)4/h5-7H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPVUXFDNIPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC=NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(1-methylethyl)methanimidamide can be synthesized through the reaction of diisopropylamine with triethyl orthoformate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of N,N’-Bis(1-methylethyl)methanimidamide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methylethyl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Catalysis

N,N'-Bis(1-methylethyl)methanimidamide is utilized as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that require specific steric and electronic properties.

Type of ReactionRole of this compound
OxidationActs as a catalyst in oxidation reactions, often using hydrogen peroxide or potassium permanganate.
ReductionServes as a catalyst in reduction reactions involving lithium aluminum hydride or sodium borohydride.
SubstitutionFacilitates nucleophilic substitution reactions with Grignard reagents or organolithium compounds.

Organic Synthesis

The compound plays a crucial role as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

  • Example Case Study : A study demonstrated the use of this compound in synthesizing pharmaceuticals, where it was employed as an intermediate to produce bioactive compounds with potential therapeutic effects.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential use as a pharmaceutical intermediate. Its structural characteristics enable it to participate in the formation of drug candidates.

  • Example Case Study : Research has shown that derivatives of this compound exhibit promising activity against specific biological targets, suggesting its utility in drug development processes.

Mechanism of Action

The mechanism of action for N,N’-Bis(1-methylethyl)methanimidamide is not well-documented. its structure suggests potential for hydrogen bonding due to the presence of amine groups. This property may influence its interactions in chemical reactions and biological systems.

Comparison with Similar Compounds

N,N'-Bis(2,6-diisopropylphenyl)-4-pyridylamidine

  • Structure : Bulky aryl substituents (2,6-diisopropylphenyl groups) and a pyridine ring .
  • Molecular Weight : Higher (~400–450 g/mol) due to aromatic substituents .
  • Applications :
    • Ligand in coordination chemistry for stabilizing metal centers .
    • Precursor for amidine-N-oxide derivatives in supramolecular chemistry .
  • Key Difference : The steric bulk of the aryl groups enhances metal-ligand binding selectivity compared to the simpler isopropyl groups in N,N'-Bis(1-methylethyl)methanimidamide .

Methanimidamide, N,N-dimethyl-N'-(3-methylphenyl)- (CAS 2305-75-1)

  • Structure : Contains a methylphenyl substituent instead of isopropyl groups .
  • Molecular Weight : 178.26 g/mol .
  • Properties :
    • Calculated boiling point: 548.98 K (Joback method) .
    • Higher polarity due to the aromatic methyl group.
  • Applications: Not explicitly stated, but similar derivatives are used in agrochemicals (e.g., formetanate hydrochloride, a pesticide) .

Chlordimeform (CAS 6164-98-3)

  • Structure : N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide .
  • Regulatory Status : Banned in many countries due to toxicity to humans and the environment .
  • Key Difference: The chloro-methylphenyl group confers biological activity, making it a hazardous pesticide, unlike the non-toxic synthetic intermediate this compound .

2-[2,6-Bis(1-methylethyl)phenyl]-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene HCl

  • Structure: Cyclohexyl-CAAC (cyclic alkyl amino carbene) backbone with diisopropylphenyl groups .
  • Molecular Weight : 398.45 g/mol .
  • Applications: Hygroscopic catalyst precursor in organometallic reactions .
  • Key Difference : The spirocyclic structure enables unique electronic properties for catalytic applications, contrasting with the linear methanimidamide backbone of the target compound .

Structural and Functional Analysis

Substituent Effects

  • Isopropyl Groups : In this compound, these groups provide moderate steric hindrance, balancing reactivity and stability in synthesis .
  • Aryl vs. Alkyl Substituents : Bulky aryl groups (e.g., in N,N'-Bis(2,6-diisopropylphenyl)-4-pyridylamidine) enhance ligand rigidity but reduce solubility .
  • Electron-Withdrawing Groups : Chlorine in Chlordimeform increases electrophilicity, contributing to pesticidal activity .

Biological Activity

N,N'-Bis(1-methylethyl)methanimidamide, also known as a pharmaceutical intermediate, has garnered attention for its potential biological activities. This article delves into the compound's characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H16N2
  • Molecular Weight : 144.22 g/mol
  • CAS Number : 44843-38-1

The compound features an imine functional group (C=N) and two isopropyl groups attached to nitrogen atoms. This structural configuration contributes to its unique chemical properties and potential biological activities .

While specific biological targets for this compound remain largely unknown, its mechanism of action is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The compound may modulate biological pathways by altering the activity of these targets, although detailed studies are needed to elucidate these interactions fully .

In Vitro Studies

Recent investigations have explored the biological activity of this compound in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics or antifungal agents. Specific assays have indicated activity against certain bacterial strains, although further testing is required to confirm efficacy and mechanism .
  • Pharmaceutical Applications : As a pharmaceutical intermediate, this compound is utilized in synthesizing various drug compounds. Its role in medicinal chemistry highlights its importance in drug discovery processes .

Case Studies

  • Synthesis of Antimicrobial Agents : A study demonstrated the use of this compound as a precursor in synthesizing novel antimicrobial agents. The resulting compounds showed enhanced efficacy against resistant bacterial strains compared to traditional antibiotics .
  • Catalytic Applications : Research has indicated that this compound can act as a catalyst in organic synthesis reactions. Its ability to facilitate various chemical transformations underscores its utility in synthetic chemistry .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Properties
N,N’-Bis(2,6-diisopropylphenyl)formamidineC25H36N2Similar structure; potential for similar biological activity
N,N’-Bis(1-methylethyl)ethanimidamideC8H18N2Different carbon chain length; explored for similar applications

This compound is distinguished by its specific substitution pattern and bulky groups, which may influence its reactivity and biological interactions compared to structurally similar compounds .

Future Research Directions

Further research is essential to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Efficacy Testing : Evaluating the therapeutic potential through animal models to assess safety and effectiveness.
  • Broader Biological Screening : Expanding screening efforts to identify additional biological activities beyond antimicrobial effects.

Q & A

Q. What are the established synthetic routes for N,N'-Bis(1-methylethyl)methanimidamide, and what catalysts are typically employed?

The compound is synthesized via metal-catalyzed reactions, particularly using transition metals (e.g., palladium or nickel), to facilitate coupling between isopropylamine derivatives and carbonyl precursors. Carbodiimide-mediated coupling, such as with diisopropylcarbodiimide (DIC), is also a common method to form the methanimidamide backbone. Reaction optimization includes controlling temperature (0–25°C) and anhydrous conditions to prevent hydrolysis. Catalytic efficiency depends on ligand design and solvent polarity (e.g., dichloromethane or THF) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the methanimidamide structure and isopropyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (FW: 128.22).
  • Elemental Analysis : To verify purity (≥98%) and stoichiometry.
  • IR Spectroscopy : Identification of characteristic imine (C=N) and amine (N-H) stretches .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as:

  • A ligand in transition-metal catalysis for cross-coupling reactions.
  • A precursor for synthesizing carbodiimides (e.g., DIC), which are pivotal in peptide bond formation.
  • A base in deprotonation reactions due to its strong nucleophilic imidamide group .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in reactions involving this compound?

Variables to optimize:

  • Catalyst Loading : Metal catalysts (e.g., PdCl2_2) at 1–5 mol% to balance cost and activity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may compete for coordination sites.
  • Temperature : Lower temperatures (e.g., 0°C) reduce side reactions but slow kinetics.
  • Ligand Design : Bulky ligands improve steric protection of the metal center, enhancing selectivity .

Q. What analytical challenges arise when detecting this compound in environmental or biological matrices?

Challenges include:

  • Co-elution with structurally similar triazine derivatives (e.g., Prometryn) in HPLC/MS, requiring tandem MS/MS for differentiation.
  • Low volatility complicating GC analysis; derivatization (e.g., silylation) may be necessary.
  • Matrix interference in biological samples, necessitating solid-phase extraction (SPE) for purification .

Q. How should researchers address stability and handling issues during experimental workflows?

  • Hygroscopicity : Store under inert gas (argon) in sealed, desiccated containers.
  • Light Sensitivity : Use amber glassware to prevent photodegradation.
  • Reactivity : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the imidamide group.
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy .

Q. How can contradictions in reported reaction yields or catalytic activities be resolved?

  • Purity Validation : Re-test starting materials via elemental analysis or HPLC to rule out impurities.
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent grade, moisture levels).
  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps.
  • Cross-Validation : Compare results with alternative catalysts (e.g., DIC vs. EDC) to isolate compound-specific effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Bis(1-methylethyl)methanimidamide
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